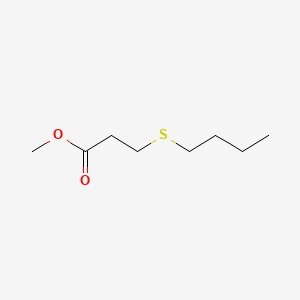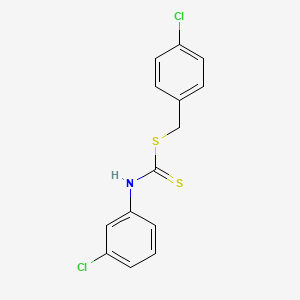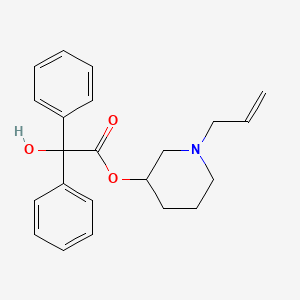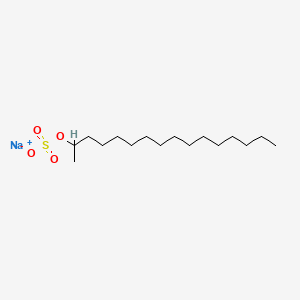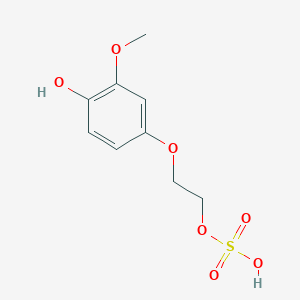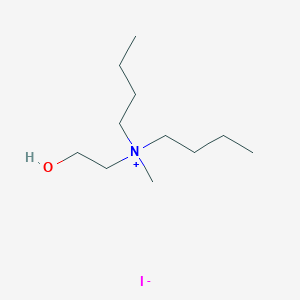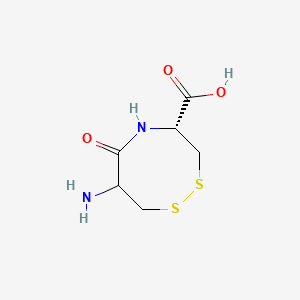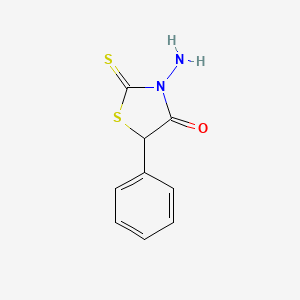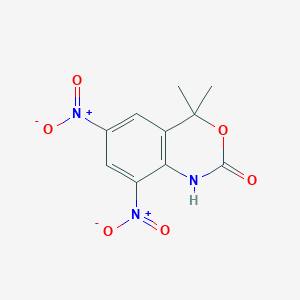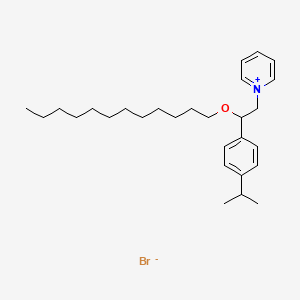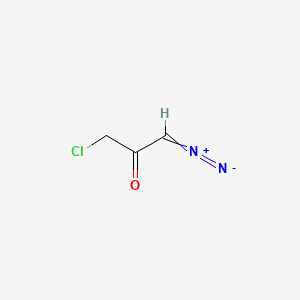
2-Propanone, 1-chloro-3-diazo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-chloro-3-diazo- is an organic compound with the molecular formula C3H3ClN2O It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-diazo- typically involves the diazotization of 1-chloro-2-propanone. One common method includes the reaction of 1-chloro-2-propanone with a diazo transfer reagent such as tosyl azide in the presence of a base like potassium hydroxide. The reaction is carried out under controlled conditions to ensure the safe handling of diazo compounds, which can be explosive .
Industrial Production Methods
Industrial production of 2-Propanone, 1-chloro-3-diazo- may involve similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the hazardous nature of diazo compounds. The use of continuous flow reactors can enhance safety and efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1-chloro-3-diazo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form pyrazoles and pyrazolines.
Carbene Reactions: The diazo group can generate carbenes, which can then undergo cyclopropanation and C-H insertion reactions.
Common Reagents and Conditions
Common reagents used in reactions with 2-Propanone, 1-chloro-3-diazo- include bases like potassium hydroxide, nucleophiles such as amines, and alkenes for cycloaddition reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent decomposition .
Major Products Formed
Major products formed from reactions of 2-Propanone, 1-chloro-3-diazo- include substituted ketones, pyrazoles, and cyclopropanes, depending on the specific reaction pathway and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-chloro-3-diazo- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-chloro-3-diazo- involves the generation of reactive intermediates such as carbenes. These intermediates can insert into C-H bonds or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cycloaddition reactions, the diazo compound reacts with alkenes to form pyrazoles through a [3+2] cycloaddition mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, 1-chloro-3-diazo-1-ethoxy-: Similar in structure but with an ethoxy group attached.
1-Chloro-3-diazo-2-propanone: Another diazo compound with similar reactivity.
Uniqueness
2-Propanone, 1-chloro-3-diazo- is unique due to its specific reactivity profile, particularly its ability to generate carbenes and participate in cycloaddition reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
20485-53-4 |
|---|---|
Molekularformel |
C3H3ClN2O |
Molekulargewicht |
118.52 g/mol |
IUPAC-Name |
1-chloro-3-diazopropan-2-one |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3(7)2-6-5/h2H,1H2 |
InChI-Schlüssel |
QQRZDPCAMOLWBA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



